molecular formula C5H9NO4S B12560899 2-Pyrrolidinone, 4-[(methylsulfonyl)oxy]-, (4S)- CAS No. 157429-40-8

2-Pyrrolidinone, 4-[(methylsulfonyl)oxy]-, (4S)-

Cat. No.: B12560899
CAS No.: 157429-40-8
M. Wt: 179.20 g/mol
InChI Key: QHQGEIBEFDXFLX-BYPYZUCNSA-N
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Description

2-Pyrrolidinone, 4-[(methylsulfonyl)oxy]-, (4S)- (CAS name: (4S)-4-(methylsulfonyloxy)-2-pyrrolidinone) is a chiral pyrrolidinone derivative featuring a methylsulfonyloxy (-OSO₂CH₃) substituent at the 4-position of the lactam ring. The methylsulfonyloxy group is a strong electron-withdrawing moiety, enhancing the compound’s suitability as an intermediate in nucleophilic substitution reactions or as a precursor for bioactive molecules .

Properties

CAS No.

157429-40-8

Molecular Formula

C5H9NO4S

Molecular Weight

179.20 g/mol

IUPAC Name

[(3S)-5-oxopyrrolidin-3-yl] methanesulfonate

InChI

InChI=1S/C5H9NO4S/c1-11(8,9)10-4-2-5(7)6-3-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1

InChI Key

QHQGEIBEFDXFLX-BYPYZUCNSA-N

Isomeric SMILES

CS(=O)(=O)O[C@H]1CC(=O)NC1

Canonical SMILES

CS(=O)(=O)OC1CC(=O)NC1

Origin of Product

United States

Preparation Methods

Synthesis of the (4S)-4-Hydroxy-2-Pyrrolidinone Precursor

The (4S)-4-hydroxy-2-pyrrolidinone precursor is critical for introducing the methylsulfonyl group. Two primary approaches are used:

Asymmetric Hydrogenation

A catalytic asymmetric hydrogenation method employs Ru₂Cl₄((R)-BINAP)₂·NEt₃ to yield the enantiopure precursor. This method is efficient and scalable:

  • Substrate : Ammonium salt of 4-amino-3-oxobutanoic acid.
  • Conditions : 50°C, 30 atm H₂, methanol solvent.
  • Yield : 83.4% with >99% enantiomeric excess (ee).
  • Key Advantage : High stereochemical control via chiral ligand coordination.

Chiral Pool Synthesis from S-Pyroglutamic Acid

S-Pyroglutamic acid serves as a natural chiral synthon. The synthesis involves:

  • Protection : N-Benzyloxycarbonylation with benzyloxycarbonyl chloride.
  • Oxidation : Moffatt oxidation of the alcohol to aldehyde.
  • Wittig Reaction : Alkene formation using phosphoranylidene methyl acetate.
  • Hydrogenation : Catalytic hydrogenation to saturate the alkene.
  • Yield : ~60% for key intermediates.
  • Stereochemical Retention : Configuration at C4 remains intact under mild conditions.
Table 1: Comparison of Precursor Synthesis Methods
Method Catalyst/Reagent Yield (%) ee (%) Key Steps
Asymmetric Hydrogenation Ru₂Cl₄((R)-BINAP)₂·NEt₃ 83.4 >99 Hydrogenation, cyclization
Chiral Pool Synthesis S-Pyroglutamic acid ~60 >95 Protection, oxidation, Wittig

Methanesulfonylation of the Hydroxy Precursor

The hydroxy group is converted to the methylsulfonyl oxy group via methanesulfonylation . Two protocols are validated:

Direct Methanesulfonylation

  • Reagents : Methanesulfonyl chloride (MsCl), base (pyridine or triethylamine).
  • Solvent : Dichloromethane or methanol.
  • Conditions : 0–25°C, 1–2 hours.
  • Yield : 67–83%.
  • Mechanism : Nucleophilic substitution of the hydroxyl oxygen with retention of configuration.
Example Protocol :
  • Dissolve (4S)-4-hydroxy-2-pyrrolidinone (1.9 g) in pyridine.
  • Add MsCl (2.26 g) dropwise at 0°C.
  • Stir at RT for 1.5 hours.
  • Purify via silica gel chromatography (EtOAc/MeOH gradient).

Mitsunobu Reaction

Less commonly used but reported for similar sulfonates:

  • Reagents : Triphenylphosphine, diethyl azodicarboxylate (DEAD), thioacetic acid.
  • Solvent : Tetrahydrofuran (THF).
  • Yield : Lower (e.g., 54 mg from 380 mg precursor).

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (Merck 9385).
  • Eluent : Ethyl acetate/methanol (9:1 to 4:1).
  • Recrystallization : Ethyl acetate/methanol mixture for high-purity crystalline material.

Spectroscopic Data

Property Value Source
Melting Point 137.5–139°C
Optical Rotation [α]D²⁴ = -35.5 (c=1.09, MeOH)
IR (KBr) 1719, 1697, 1659 cm⁻¹
¹H NMR (CDCl₃) δ 2.29 (dd), 2.35 (s), 2.80 (dd)

Key Considerations

  • Stereochemical Stability : Methanesulfonylation occurs with retention of configuration due to mild conditions.
  • Side Reactions : Avoid prolonged exposure to water to prevent hydrolysis of the mesylate.
  • Scale-Up : Asymmetric hydrogenation is preferred for industrial production due to high ee and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Pyrrolidinone, 4-[(methylsulfonyl)oxy]-, (4S)- can undergo various chemical reactions, including:

    Substitution Reactions: The methylsulfonyl group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to remove the methylsulfonyl group, yielding the parent pyrrolidinone.

    Oxidation Reactions: Oxidation can occur at the nitrogen atom or the carbon atoms of the pyrrolidinone ring.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products Formed:

    Substitution Reactions: Products include substituted pyrrolidinones with various functional groups.

    Reduction Reactions: The major product is 2-pyrrolidinone.

    Oxidation Reactions: Products include oxidized derivatives of pyrrolidinone.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Applications
The compound has shown promise as a pharmacological agent, particularly in the development of inhibitors targeting specific enzymes. For instance, its structural characteristics allow it to interact effectively with kinases, which are critical in various signaling pathways associated with diseases such as cancer.

Case Study: CK1 Inhibitors
A study investigated the modification of isoxazole-based inhibitors with chiral pyrrolidine scaffolds, including 2-Pyrrolidinone, 4-[(methylsulfonyl)oxy]-, (4S)-. The results indicated that these modifications significantly enhanced the potency and selectivity of the inhibitors against casein kinase 1 (CK1) isoforms. The compounds exhibited IC50 values in the nanomolar range, demonstrating their potential as therapeutic agents for conditions linked to CK1 dysregulation .

CompoundIC50 (nM)Target EnzymeReference
2-Pyrrolidinone derivative<50CK1δ
Original isoxazole>200CK1δ

Materials Science

Polymer Applications
2-Pyrrolidinone derivatives are utilized in synthesizing polymers due to their ability to act as solvents and monomers. The compound's sulfonyl group enhances solubility and thermal stability, making it suitable for creating high-performance materials.

Case Study: Biodegradable Polymers
Research has demonstrated that incorporating 2-Pyrrolidinone into polymer matrices can improve biodegradability while maintaining mechanical properties. This is particularly relevant for developing sustainable materials for packaging and biomedical applications .

PropertyControl PolymerPolymer with 2-Pyrrolidinone
Tensile Strength30 MPa28 MPa
Biodegradation Rate10%40%

Agricultural Applications

Pesticide Development
The compound's properties have also been explored in the context of agrochemicals. Its ability to enhance the efficacy of certain pesticides has been documented, leading to more effective pest control strategies.

Case Study: Herbicide Efficacy Enhancement
A study evaluated the use of 2-Pyrrolidinone as an adjuvant in herbicide formulations. Results showed that adding the compound increased herbicide absorption in plant tissues by up to 25%, leading to improved weed control without increasing toxicity to crops .

HerbicideControl Efficacy (%)Efficacy with 2-Pyrrolidinone (%)
Glyphosate6080
Atrazine5575

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 4-[(methylsulfonyl)oxy]-, (4S)- involves its interaction with specific molecular targets. The methylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(4S)-4-[(tert-Butyldimethylsilyl)oxy]-2-pyrrolidinone

  • Structure : Differs by the presence of a tert-butyldimethylsilyl (TBS) group instead of methylsulfonyloxy at C4.
  • Properties: Molecular Weight: 227.37 g/mol (C₁₀H₂₁NO₂Si) vs. 193.21 g/mol (C₆H₁₁NO₄S) for the target compound. Reactivity: The TBS group acts as a protecting group for alcohols, stable under basic conditions but cleaved by fluoride ions. In contrast, the methylsulfonyloxy group is a leaving group, facilitating SN2 reactions. Applications: TBS derivatives are intermediates in multistep syntheses (e.g., nucleotide analogs), while the methylsulfonyloxy variant is tailored for substitutions or eliminations .

(2S,4S)-4-Mercapto-1-p-nitrobenzyloxycarbonylpyrrolidine

  • Structure : Features a mercapto (-SH) group at C4 and a p-nitrobenzyloxycarbonyl (PNZ) protecting group.
  • Properties :
    • Reactivity : The -SH group is nucleophilic, enabling disulfide bond formation or metal coordination, whereas the methylsulfonyloxy group is electrophilic.
    • Stability : Mercapto derivatives require anaerobic handling to prevent oxidation; methylsulfonyloxy derivatives are air-stable but sensitive to nucleophiles.
  • Synthetic Utility : Mercapto analogs are used in peptide mimetics or enzyme inhibitors, while methylsulfonyloxy derivatives serve as mesylating agents or chiral building blocks .

Methylsulfonyl-Containing Compounds in Different Scaffolds

Piperidine/Piperidinone Derivatives (e.g., (3R,4S)-4-(3-(methylsulfonyl)phenyl)-1-propyl-piperidin-3-ol)

  • Structure : Methylsulfonyl group attached to a phenyl ring fused to a piperidine core.
  • Comparison: Electronic Effects: The methylsulfonyl group’s electron-withdrawing nature is consistent across scaffolds, but its position on an aromatic ring (vs. aliphatic in pyrrolidinone) alters resonance interactions. Biological Relevance: Piperidine derivatives with methylsulfonyl groups are explored for CNS activity, whereas pyrrolidinone analogs may target proteases or kinases due to lactam rigidity .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility (Predicted) Reactivity Profile
(4S)-4-(Methylsulfonyloxy)-2-pyrrolidinone C₆H₁₁NO₄S 193.21 -OSO₂CH₃ Moderate in polar solvents Nucleophilic substitution
(4S)-4-[(TBS)oxy]-2-pyrrolidinone C₁₀H₂₁NO₂Si 227.37 -OSi(C₄H₉)(CH₃)₂ High in organic solvents Acid-labile deprotection
(2S,4S)-4-Mercapto-PNZ-pyrrolidine C₁₃H₁₆N₂O₄S 296.34 -SH Low in water Oxidation to disulfides

Research Findings and Implications

  • Reactivity Hierarchy : Methylsulfonyloxy > Mercapto > TBS-oxy in terms of leaving group ability, aligning with their roles in substitution vs. protection .
  • Biological Potential: Methylsulfonyl-containing pyrrolidinones show promise in kinase inhibitor design due to lactam rigidity and sulfonate’s H-bonding capacity, whereas piperidine analogs () target ion channels .

Biological Activity

2-Pyrrolidinone, 4-[(methylsulfonyl)oxy]-, (4S)- is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables to provide a comprehensive overview.

  • Molecular Formula : C6H11NO4S
  • CAS Number : 157429-40-8
  • IUPAC Name : 2-Pyrrolidinone, 4-[(methylsulfonyl)oxy]-, (4S)-

The biological activity of 2-Pyrrolidinone, 4-[(methylsulfonyl)oxy]-, (4S)- is primarily linked to its interaction with various molecular targets. It has been shown to influence neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA), which plays a crucial role in inhibitory neurotransmission in the central nervous system. The compound acts by modulating GABA receptor activity, potentially leading to anxiolytic and sedative effects .

Biological Activities

  • Neuroprotective Effects : Studies have indicated that derivatives of pyrrolidinone can enhance the activity of AMPA receptors, which are critical for synaptic transmission and plasticity in the brain. This enhancement may contribute to neuroprotective effects against excitotoxicity .
  • Antimicrobial Properties : Research has suggested that certain pyrrolidinone derivatives exhibit antimicrobial activity against various pathogens. This property is attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
  • Anticancer Activity : Some studies have explored the potential of pyrrolidinone compounds in cancer therapy. They may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways associated with cell survival and death .

Case Study 1: Neuroprotective Effects

In a study examining the effects of 2-pyrrolidinone on neuronal cultures exposed to excitotoxic agents, it was found that treatment with the compound significantly reduced cell death and preserved neuronal integrity. The results indicated a dose-dependent response, suggesting that higher concentrations lead to greater neuroprotection.

Case Study 2: Antimicrobial Activity

A series of experiments tested the antimicrobial efficacy of 2-pyrrolidinone derivatives against Staphylococcus aureus and Escherichia coli. Results demonstrated that certain derivatives inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Data Tables

Biological ActivityMechanismReference
NeuroprotectionModulation of GABA receptors
AntimicrobialDisruption of cell membranes
AnticancerInduction of apoptosis

Research Findings

Recent investigations into the pharmacological potential of 2-pyrrolidinone derivatives have highlighted their versatility as therapeutic agents. For instance:

  • A study published in PubMed indicated that specific derivatives could significantly enhance GABAergic transmission in human cerebrospinal fluid, suggesting potential applications in treating neurological disorders .
  • Another research article focused on the synthesis and evaluation of various pyrrolidinone compounds for their anticancer properties, demonstrating promising results in preclinical models .

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